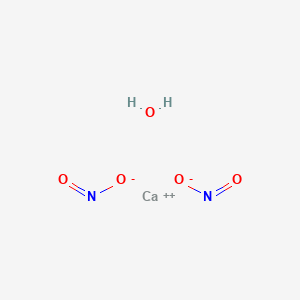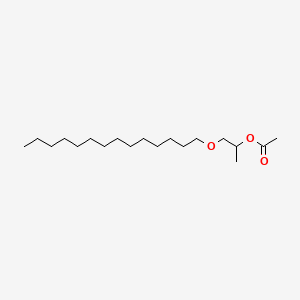
Hetester PMA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hetester PMA is a chemical compound commonly used in cosmetic formulations. It serves as a skin-conditioning agent and emollient, making the skin smooth and supple. This compound is also utilized in various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol myristyl ether acetate typically involves the reaction of propylene glycol with myristyl alcohol, followed by acetylation. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propylene glycol myristyl ether acetate is carried out using large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with careful monitoring of reaction parameters to optimize production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Hetester PMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Hetester PMA has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Incorporated into pharmaceutical formulations for its emollient properties.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications
Mechanism of Action
The mechanism of action of propylene glycol myristyl ether acetate involves its interaction with the skin’s surface, where it acts as an emollient. It helps to retain moisture and improve the skin’s texture by forming a protective barrier. The molecular targets and pathways involved include the skin’s lipid matrix and hydration pathways .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether acetate: Used as a solvent in inks, coatings, and cleaners.
PPG-3 myristyl ether: Acts as an emollient and emulsifier in cosmetic formulations.
Uniqueness
Hetester PMA is unique due to its specific combination of propylene glycol and myristyl alcohol, which provides distinct emollient properties and compatibility with various formulations. Its ability to improve skin texture and hydration sets it apart from other similar compounds .
Properties
CAS No. |
135326-54-4 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.51 |
IUPAC Name |
1-tetradecoxypropan-2-yl acetate |
InChI |
InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(2)22-19(3)20/h18H,4-17H2,1-3H3 |
InChI Key |
PCRBTNZNEYJDCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


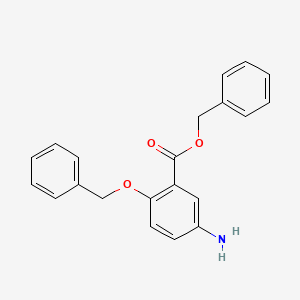
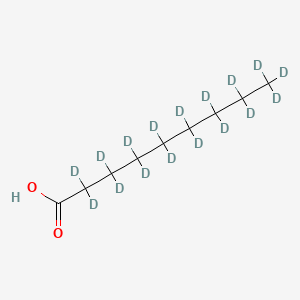


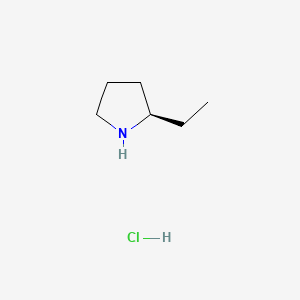
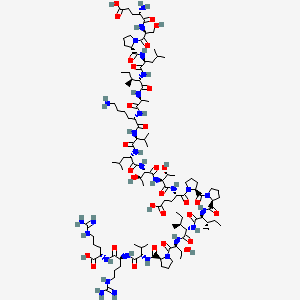
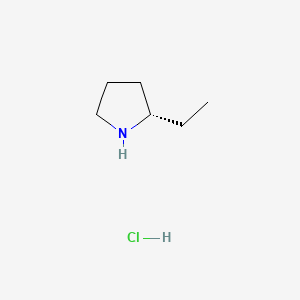

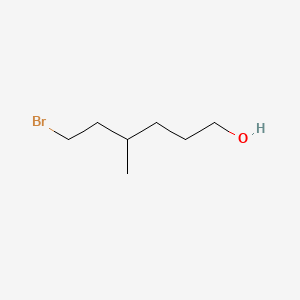
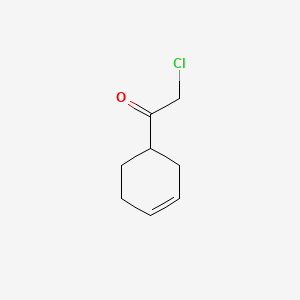
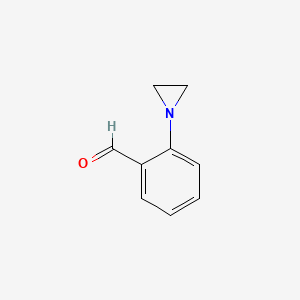
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
